molecular formula C14H19ClN2O2 B11846163 N-(2-chloro-5-formyl-3-propylpyridin-4-yl)pivalamide

N-(2-chloro-5-formyl-3-propylpyridin-4-yl)pivalamide

Cat. No.: B11846163
M. Wt: 282.76 g/mol
InChI Key: ZKBNJHUOVFJZIU-UHFFFAOYSA-N
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Description

N-(2-chloro-5-formyl-3-propylpyridin-4-yl)pivalamide is a chemical compound with the molecular formula C14H19ClN2O2 and a molecular weight of 282.77 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a chloro group, a formyl group, and a propyl group, along with a pivalamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Properties

Molecular Formula

C14H19ClN2O2

Molecular Weight

282.76 g/mol

IUPAC Name

N-(2-chloro-5-formyl-3-propylpyridin-4-yl)-2,2-dimethylpropanamide

InChI

InChI=1S/C14H19ClN2O2/c1-5-6-10-11(17-13(19)14(2,3)4)9(8-18)7-16-12(10)15/h7-8H,5-6H2,1-4H3,(H,16,17,19)

InChI Key

ZKBNJHUOVFJZIU-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(=CN=C1Cl)C=O)NC(=O)C(C)(C)C

Origin of Product

United States

Preparation Methods

The synthesis of N-(2-chloro-5-formyl-3-propylpyridin-4-yl)pivalamide involves several steps. One common synthetic route includes the following steps:

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

N-(2-chloro-5-formyl-3-propylpyridin-4-yl)pivalamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-(2-chloro-5-formyl-3-propylpyridin-4-yl)pivalamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2-chloro-5-formyl-3-propylpyridin-4-yl)pivalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N-(2-chloro-5-formyl-3-propylpyridin-4-yl)pivalamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the pivalamide moiety, which confer distinct chemical and biological properties .

Biological Activity

N-(2-chloro-5-formyl-3-propylpyridin-4-yl)pivalamide is a compound of increasing interest in medicinal chemistry due to its significant biological activity. This article explores its pharmacological properties, potential therapeutic applications, and the underlying mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C13H16ClN3O, with a molecular weight of 267.74 g/mol. The compound features a pyridine ring substituted with a chloro and formyl group, along with a pivalamide moiety. This unique structure contributes to its biological activity, particularly in the fields of antimicrobial and anticancer research.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound has significant antimicrobial properties, potentially effective against various bacterial strains.
  • Anticancer Potential : The compound has shown promise in inhibiting the growth of certain cancer cell lines, indicating potential as an anticancer agent.
  • Mechanisms of Action : Ongoing research aims to elucidate the specific pathways through which this compound exerts its effects on biological systems.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReferences
AntimicrobialEffective against multiple bacteria
AnticancerInhibits growth in cancer cell lines
MechanismUnder investigation

Case Studies and Research Findings

Several studies have been conducted to assess the biological activity of this compound:

  • Antimicrobial Studies : In vitro assays demonstrated that the compound exhibits bactericidal effects against Gram-positive and Gram-negative bacteria, suggesting its potential use in treating bacterial infections.
  • Cancer Cell Line Studies : A study evaluating the compound's effect on various cancer cell lines revealed that it significantly reduces cell viability in a dose-dependent manner. The mechanism appears to involve apoptosis induction and cell cycle arrest.
  • Binding Affinity Studies : Interaction studies have shown that this compound binds effectively to certain biological macromolecules, which may play a role in its pharmacodynamics.

Table 2: Summary of Research Findings

Study TypeFindingsReference
AntimicrobialEffective against Gram-positive/negative bacteria
Cancer Cell LinesInduces apoptosis; reduces viability
Binding StudiesSignificant binding to biological macromolecules

Future Directions

While initial findings are promising, further research is essential to fully elucidate the mechanisms by which this compound exerts its biological effects. Future studies should focus on:

  • In vivo Studies : To assess the efficacy and safety profile in living organisms.
  • Mechanistic Studies : To clarify the pathways involved in its antimicrobial and anticancer activities.
  • Structure-Activity Relationship (SAR) Analysis : To optimize the compound for enhanced potency and selectivity.

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